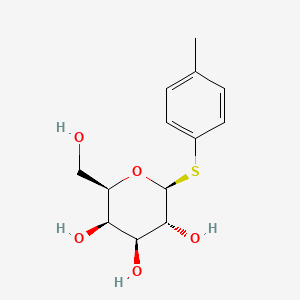

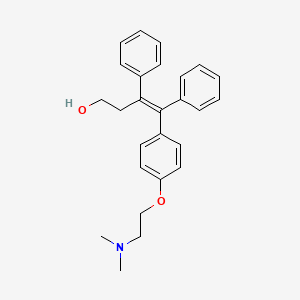

2-Iodoadenosine 2',3'-acetonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Iodoadenosine 2',3'-acetonide involves complex chemical reactions, often requiring precise conditions for optimal yield. Palladium-catalyzed cross-coupling reactions with terminal alkynes have been employed to synthesize 2-alkynyl-adenosines from 2-iodoadenosine, showcasing the versatility and reactivity of the iodine substituent in facilitating nucleophilic addition reactions for chain elongation (Matsuda et al., 1985).

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Iodofunctionalization of Terpenes : Acetonides, easily derived from simple terpenes, undergo iodofunctionalization to yield adducts with significant regio and diastereofacial control. This process demonstrates the utility of iodine(III) reagents in facilitating selective iodine incorporation into organic frameworks, thus highlighting a potential application area for 2-Iodoadenosine 2',3'-acetonide in synthetic organic chemistry (Barluenga et al., 2003).

Halogen Bonding in Solid-State Structures : The study of 3-iodopropiolamides reveals the impact of iodine-oxygen contacts on the formation of polymeric chains in solid-state structures. This research sheds light on the potential interactions that 2-Iodoadenosine 2',3'-acetonide might exhibit in crystalline environments, facilitating the design of materials with tailored properties (Kratzer et al., 2015).

Recyclable Hypervalent Iodine Reagents : The development of recyclable iodine(V) reagents for the oxidation of sulfides and alcohols introduces a sustainable approach to the use of iodine in synthetic chemistry. Such studies are indicative of the broader applicability of iodine-based compounds, including 2-Iodoadenosine 2',3'-acetonide, in green chemistry and catalysis (Yoshimura et al., 2011).

Mecanismo De Acción

Target of Action

It is an acylated variant of adenosine , a crucial nucleoside present in RNA . Therefore, it might interact with the same targets as adenosine, such as adenosine receptors .

Mode of Action

It is used in medicinal chemistry to explore the structure-activity relationships of adenosine-based compounds . This suggests that it may interact with its targets in a similar manner to adenosine, but the presence of the iodine atom and the acetonide group may alter its interactions and resulting changes.

Propiedades

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16IN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWSBURSUIDKHK-IOSLPCCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16IN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodoadenosine 2',3'-acetonide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

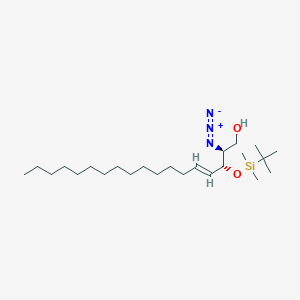

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

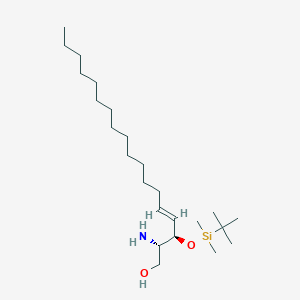

![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)

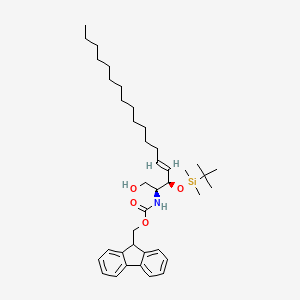

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)